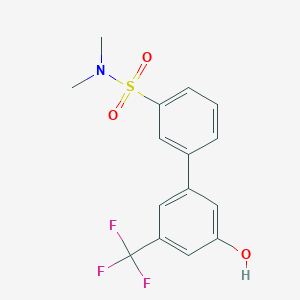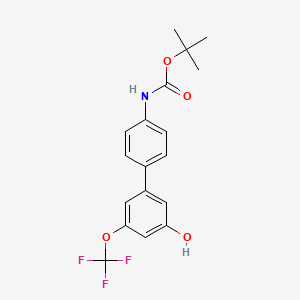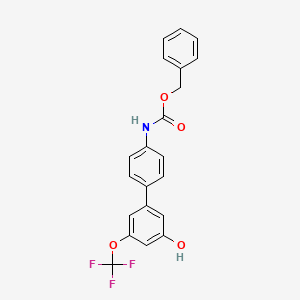![molecular formula C17H16F3NO4S B6385122 5-[3-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethoxyphenol, 95% CAS No. 1261922-47-7](/img/structure/B6385122.png)
5-[3-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethoxyphenol, 95%
Übersicht
Beschreibung
5-[3-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethoxyphenol, 95% (5-PSTF) is a synthetic compound used in a variety of scientific research applications. It is a small molecule that can be used as a building block for more complex molecules and is often used as a starting material for organic synthesis. 5-PSTF has a wide range of applications in the fields of biochemistry, pharmacology, and drug discovery.
Wissenschaftliche Forschungsanwendungen
5-[3-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethoxyphenol, 95% has a variety of scientific research applications. It has been used as a starting material for organic synthesis and as a building block for more complex molecules. It has also been used in the fields of biochemistry, pharmacology, and drug discovery. In biochemistry, 5-[3-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethoxyphenol, 95% has been used to study the structure and function of proteins, as well as to study enzyme kinetics. In pharmacology, it has been used to study the effects of drugs on the body. In drug discovery, it has been used to study the structure and activity of potential drugs.
Wirkmechanismus
The mechanism of action of 5-[3-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethoxyphenol, 95% is not well understood. It is believed to interact with proteins and enzymes in the body in order to produce its effects. It is also believed to interact with receptors in the body, which can lead to changes in biochemical and physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-[3-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethoxyphenol, 95% are not well understood. It is believed to interact with proteins and enzymes in the body in order to produce its effects. It is also believed to interact with receptors in the body, which can lead to changes in biochemical and physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-[3-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethoxyphenol, 95% in lab experiments include its availability, its relatively low cost, and its ease of synthesis. The main limitation of using 5-[3-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethoxyphenol, 95% in lab experiments is its lack of specificity, as it has a wide range of applications and can interact with many different proteins and enzymes in the body.
Zukünftige Richtungen
For research on 5-[3-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethoxyphenol, 95% include further exploration of its biochemical and physiological effects, as well as its mechanism of action. Additionally, further research could be done on its potential applications in drug discovery and the development of new drugs. Other possible future directions include the synthesis of derivatives of 5-[3-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethoxyphenol, 95%, as well as the development of methods to increase the specificity of 5-[3-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethoxyphenol, 95% for certain proteins and enzymes.
Synthesemethoden
The synthesis of 5-[3-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethoxyphenol, 95% involves a series of reactions starting from pyrrolidine-3-sulfonyl chloride and 3-trifluoromethoxyphenol. The two reactants are combined in a solvent such as dichloromethane and heated to a temperature of 80-90 degrees Celsius. The reaction is then quenched with aqueous sodium hydroxide and the product is isolated and purified by recrystallization. The yield of 5-[3-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethoxyphenol, 95% from this reaction is typically around 95%.
Eigenschaften
IUPAC Name |
3-(3-pyrrolidin-1-ylsulfonylphenyl)-5-(trifluoromethoxy)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO4S/c18-17(19,20)25-15-9-13(8-14(22)11-15)12-4-3-5-16(10-12)26(23,24)21-6-1-2-7-21/h3-5,8-11,22H,1-2,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHUCZBNDAXESZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CC(=CC(=C3)OC(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686771 | |
| Record name | 3'-(Pyrrolidine-1-sulfonyl)-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261922-47-7 | |
| Record name | [1,1′-Biphenyl]-3-ol, 3′-(1-pyrrolidinylsulfonyl)-5-(trifluoromethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261922-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-(Pyrrolidine-1-sulfonyl)-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-[4-(Piperidine-1-carbonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6385067.png)
![5-[4-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6385082.png)





![5-[3-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6385126.png)
![5-[4-(Piperidin-1-ylsulfonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6385133.png)


